molecular formula C16H26CaN5NaO8 B058181 Caldiamide sodium CAS No. 131410-50-9

Caldiamide sodium

Cat. No.: B058181
CAS No.: 131410-50-9
M. Wt: 479.47 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-K
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Description

Caldiamide sodium is a chemical compound known for its use as a contrast agent in magnetic resonance imaging (MRI). It is a complex of calcium and sodium with diethylenetriaminepentaacetic acid bis-methylamide. The compound is characterized by its ability to enhance the visibility of internal body structures in MRI scans, making it a valuable tool in medical diagnostics .

Mechanism of Action

Target of Action

Caldiamide sodium, also known as NaCa DTPA-BMA, is a complex compound that is primarily targeted at the extracellular fluid compartment . It is used in formulations such as gadodiamide injection (Omniscan), where it is combined with gadolinium (III) complexed with diethylenetriaminepentaacetic acid bis-methylamide (Gd DTPA-BMA) .

Mode of Action

It is known that after intravenous dosing, this compound distributes into the extracellular fluid compartment . It is then renally excreted via glomerular filtration .

Biochemical Pathways

It is known that the compound can undergo transchelation in vivo, resulting in small quantities of zn and cu forms of the drug . This occurs due to the displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu .

Pharmacokinetics

Following intravenous dosing of NaCa DTPA-BMA in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 h, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 h after injection, and 95.3% in urine and 3.3% in feces by 120 h .

Result of Action

The result of this compound’s action is primarily its distribution into the extracellular fluid compartment and subsequent renal excretion . Additionally, a small amount of the drug undergoes transchelation, resulting in Zn and Cu forms of the drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of endogenous Zn or Cu can lead to transchelation, resulting in the formation of Zn and Cu forms of the drug . This only occurs to a small extent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caldiamide sodium involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, suitable for large-scale production. The use of advanced purification techniques, such as re-crystallization in organic solvents and beating in polar aprotic solvents, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Caldiamide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Gadodiamide: Another MRI contrast agent with a similar structure but different metal ion complexation.

    Gadopentetate Dimeglumine: Used in MRI, but with different pharmacokinetic properties.

Uniqueness

Caldiamide sodium is unique due to its specific complexation with calcium and sodium ions, providing distinct pharmacokinetic properties and stability in vivo. Its ability to form stable complexes with other metal ions like zinc and copper also sets it apart from similar compounds .

Properties

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CaN5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157033
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131410-50-9
Record name Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131410-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDIAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?

A1: this compound itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. This compound is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.

Q2: What is the pharmacokinetic profile of this compound?

A3: Following intravenous administration in rats, this compound exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that this compound primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []

  1. e69ce7e91a95c640c9292f50dd95aeab83230d1d:
  2. a74914a220164a12c5effe7e528685e6b5f668ed:

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